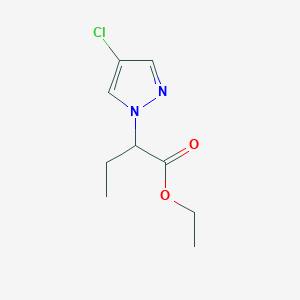
ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate is an organic compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . This compound belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
准备方法
The synthesis of ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-bromobutanoate under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromine atom by the pyrazole ring. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
化学反应分析
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures depending on the specific reaction .
科学研究应用
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Research: It serves as an intermediate in organic synthesis, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways . The pyrazole ring structure is known to bind to active sites of enzymes, inhibiting their activity or altering their function . The chloro group and ester functionality can also contribute to the compound’s reactivity and binding affinity .
相似化合物的比较
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate:
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate: The bromo substituent can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
生物活性
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13ClN2O2
- Molecular Weight : 216.67 g/mol
- Structure : The compound features a pyrazole ring substituted with a chlorine atom and an ethyl butanoate moiety.
Synthesis
This compound can be synthesized through various organic reactions, often involving the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon. The synthesis typically includes multiple steps to ensure the desired structural integrity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit cyclooxygenase enzymes, which play a critical role in inflammation.
- Receptors : It can modulate receptor activity, influencing various biological pathways.
Biological Activities
Research has shown that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies indicate that pyrazole derivatives can possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, contributing to its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that this compound inhibited the growth of Escherichia coli, showcasing its potential as an antimicrobial agent against common bacterial infections .
- Another investigation highlighted its anti-inflammatory properties through inhibition of cyclooxygenase enzymes, suggesting therapeutic applications in treating conditions like arthritis.
- In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in cancer cells, indicating its potential as a lead compound in cancer therapy .
属性
IUPAC Name |
ethyl 2-(4-chloropyrazol-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJPCKLXNCURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














